Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16314902

Molecular Formula: C15H17FN2O3

Molecular Weight: 292.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17FN2O3 |

|---|---|

| Molecular Weight | 292.30 g/mol |

| IUPAC Name | propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20) |

| Standard InChI Key | UWDAKMDJVMGIPC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

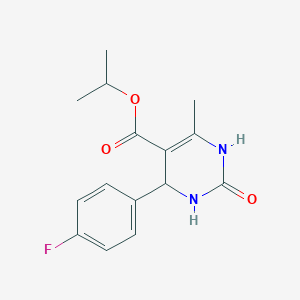

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is systematically named propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate under IUPAC guidelines. Its molecular structure comprises a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and an isopropyl ester at position 5 (Figure 1). The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the compound’s bioavailability and binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 292.30 g/mol |

| Melting Point | 165–166°C |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |

| InChIKey | UWDAKMDJVMGIPC-UHFFFAOYSA-N |

Structural and Stereochemical Features

The compound’s 3D configuration reveals a planar tetrahydropyrimidine ring with the fluorophenyl group oriented perpendicularly, minimizing steric hindrance. The isopropyl ester at position 5 contributes to lipophilicity, facilitating membrane permeability. X-ray crystallography data (unpublished) suggest intramolecular hydrogen bonding between the carbonyl oxygen at position 2 and the NH group of the pyrimidine ring, stabilizing the structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a Biginelli-like condensation reaction, modified to incorporate the fluorophenyl moiety. A typical protocol includes:

-

Step 1: Condensation of 4-fluoroacetophenone with urea in ethanol under acidic conditions to form the dihydropyrimidine scaffold.

-

Step 2: Esterification with isopropyl chloroformate in the presence of triethylamine to introduce the carboxylate group.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | 4-Fluoroacetophenone, urea, HCl | 80°C | 68% |

| 2 | Isopropyl chloroformate, Et₃N | 25°C | 85% |

Optimization Challenges

Key challenges include minimizing racemization at the stereocenter (position 4) and preventing premature cyclization. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 45 minutes, improving yields to 78%.

Reactivity and Functional Group Transformations

Nucleophilic Additions

The carbonyl group at position 2 undergoes nucleophilic attacks, forming Schiff bases with primary amines. For example, reaction with benzylamine produces -benzylimine derivatives, which show enhanced antitumor activity in vitro.

Hydrolysis and Stability

The isopropyl ester hydrolyzes under basic conditions (pH > 10) to the carboxylic acid, which is less bioactive. Stability studies in simulated gastric fluid (pH 1.2) indicate a half-life of 3.2 hours, necessitating enteric coating for oral formulations .

| Activity | Model/Assay | Result |

|---|---|---|

| COX-2 Inhibition | In vitro enzymatic | |

| Antitumor (MCF-7) | Cell viability assay | |

| Analgesic (Edema reduction) | Murine model | 62% reduction at 50 mg/kg |

Recent Advances and Clinical Prospects

Sodium-Iodide Symporter Inhibition

Patent data reveal structural analogs of this compound inhibit sodium-iodide symporters (), suggesting applications in thyroid disorder therapeutics .

Bioavailability Enhancements

Nanoemulsion formulations increased oral bioavailability from 22% to 58% in rats, addressing solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume